molecular formula C6H3BrClFS B12865760 4-Bromo-2-chloro-5-fluorobenzenethiol

4-Bromo-2-chloro-5-fluorobenzenethiol

Cat. No.: B12865760
M. Wt: 241.51 g/mol
InChI Key: JWGLFGYVAMVYPB-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrClFS It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-fluorobenzenethiol typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Chlorination: Addition of a chlorine atom.

    Fluorination: Incorporation of a fluorine atom.

    Thiol Group Introduction: Attachment of a thiol group to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-5-fluorobenzenethiol undergoes various chemical reactions, including:

    Oxidation: Conversion of the thiol group to a sulfonic acid group.

    Reduction: Reduction of halogen atoms under specific conditions.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Scientific Research Applications

4-Bromo-2-chloro-5-fluorobenzenethiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The halogen atoms may also influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

  • 4-Bromo-2-chloro-4-fluorobenzenethiol
  • 4-Bromo-2-fluorobenzenethiol
  • 2-Chloro-4-fluorobenzenethiol

Comparison: 4-Bromo-2-chloro-5-fluorobenzenethiol is unique due to the specific arrangement of halogen atoms and the thiol group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities .

Properties

Molecular Formula

C6H3BrClFS

Molecular Weight

241.51 g/mol

IUPAC Name

4-bromo-2-chloro-5-fluorobenzenethiol

InChI

InChI=1S/C6H3BrClFS/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H

InChI Key

JWGLFGYVAMVYPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S)Cl)Br)F

Origin of Product

United States

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